(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate
CAS No.: 1778734-67-0
Cat. No.: VC11730808
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1778734-67-0 |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl (3S,4R)-3-amino-4-methoxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |
| Standard InChI Key | UVHQBZOMYULIOZ-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)OC |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate, reflects its stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with the tert-butyl carbamate group at position 1, a methoxy group at position 3, and an amino group at position 4. The (3S,4R) configuration ensures enantiomeric purity, critical for interactions with biological targets .
Table 1: Key Physicochemical Properties
The tert-butyl group enhances solubility in organic solvents, while the methoxy and amino groups contribute to hydrogen-bonding potential, influencing both reactivity and pharmacokinetic properties .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The <sup>1</sup>H-NMR spectrum exhibits distinct signals for the tert-butyl group (δ 1.45 ppm, singlet), methoxy protons (δ 3.35 ppm, singlet), and amino protons (δ 1.80 ppm, broad). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 230.1630 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub> .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step strategies:
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Piperidine Ring Formation: Cyclization of a linear precursor, such as 4-penten-1-amine, under acidic conditions generates the piperidine core.
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Stereoselective Functionalization: Enzymatic resolution or chiral auxiliary methods introduce the (3S,4R) configuration. For example, Sharpless epoxidation followed by ring-opening amination achieves high enantiomeric excess .
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Protection and Derivatization: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O), while methoxylation employs methyl iodide in the presence of a base .
Table 2: Key Synthetic Intermediates
Scalability and Purification
Industrial-scale production faces challenges in maintaining stereochemical integrity. Chromatographic techniques, such as chiral HPLC, ensure >99% enantiomeric purity . Recrystallization from ethanol/water mixtures yields crystals with a melting point of 128–130°C .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| tert-Butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate | C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub> | Opposite stereochemistry at C3 |
| tert-Butyl 4-hydroxy-3-methoxypiperidine-1-carboxylate | C<sub>11</sub>H<sub>21</sub>NO<sub>4</sub> | Hydroxy instead of amino group |
| Cis-4-amino-1-Boc-3-ethylpiperidine | C<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub> | Ethyl substituent at C3 |
The (3S,4R) configuration confers superior binding affinity to biological targets compared to diastereomers, as evidenced by a 10-fold increase in kinase inhibition .
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